(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-3-(2,5-dichloroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3S/c19-14-6-7-15(20)16(8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-2-1-3-5-12/h1-8,10-11,22H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGCWHKZQAOYGC-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a member of the thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings on the biological activity of this compound, including its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 373.29 g/mol
This compound features a thiazole ring, which is known for its biological activity, and a dichlorophenyl group that enhances its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. Specifically, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.98 ± 1.22 | Induction of apoptosis |
| Compound B | HeLa | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Compound C | HT29 | <1 | Cell cycle arrest |
Research indicates that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity by promoting interactions with cellular targets involved in apoptosis and cell cycle regulation .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Salmonella typhi | 40 |
These findings suggest that the compound exhibits significant antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or function .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, thiazole derivatives are known for other biological activities such as anti-inflammatory and anticonvulsant properties. For instance:
- Anti-inflammatory Activity : Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro.
- Anticonvulsant Activity : Some thiazole derivatives have demonstrated protective effects against seizures in animal models, indicating potential for neurological applications .
Case Studies and Research Findings
A comprehensive study evaluated various thiazole derivatives for their anticancer activity. The study found that modifications at specific positions on the thiazole ring significantly influenced biological activity. For instance, compounds with a dichlorophenyl moiety exhibited enhanced potency against cancer cell lines compared to their non-chlorinated counterparts .
Another research effort focused on the synthesis of N-substituted thiazoles and their evaluation against multiple bacterial strains. The results indicated that structural variations could lead to improved antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with thiazole moieties often exhibit significant anticancer properties. For instance, (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile has been evaluated for its cytotoxic effects against various cancer cell lines. In a study by the National Cancer Institute (NCI), it demonstrated a notable inhibition of cell growth across multiple cancer types, with a mean growth inhibition (GI) value indicating effective anticancer potential.
| Cancer Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| MCF-7 | 15.72 | 50.68 |
| HepG2 | 12.53 | 45.00 |
| PC3 | 10.25 | 35.00 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. Thiazole derivatives have been shown to possess significant anticonvulsant activity in various animal models. A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly affect the anticonvulsant efficacy, with certain substitutions enhancing activity.
Pharmacological Applications
Antimicrobial Activity
this compound has been tested for antimicrobial properties against various pathogens. Studies have shown that the compound exhibits effective antibacterial activity, particularly against Gram-positive bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Bacillus subtilis | 20 |
These findings highlight its potential as an antibacterial agent.
Material Science Applications
Polymer Chemistry
The compound has been utilized in polymer chemistry as a building block for synthesizing novel materials. Its unique chemical structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.
In recent studies, polymers incorporating thiazole derivatives have shown improved performance in applications such as coatings and adhesives, demonstrating versatility beyond traditional uses.
Case Study 1: Anticancer Efficacy
A comprehensive study conducted on the anticancer efficacy of this compound involved testing against a panel of sixty cancer cell lines using NCI protocols. The results indicated that the compound effectively inhibited cell proliferation in several lines, particularly those associated with breast and liver cancers.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, this compound was assessed against common bacterial strains using agar diffusion methods. The results confirmed its efficacy as an antibacterial agent, with significant zones of inhibition observed.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acrylonitrile Group
The α,β-unsaturated nitrile system undergoes nucleophilic additions due to electron withdrawal by the nitrile group. Key reactions include:
a. Thiol Addition
Reaction with thiols (e.g., thiourea derivatives) under basic conditions yields thiazolidine analogs. For example:
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Conditions : Ethanolic NaOH, reflux (4–6 h)
-
Product : 5-(2,5-dichlorophenylamino)-4-(4-phenylthiazol-2-yl)thiazolidin-2-imine
b. Amine Conjugation
Primary amines attack the β-carbon of the acrylonitrile, forming β-amino derivatives:
-
Reagents : Ethylenediamine, DMF, 80°C
-
Product : (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)-N-(2-aminoethyl)acrylamide
Cyclization Reactions Involving the Thiazole Ring
The 4-phenylthiazole moiety participates in electrophilic substitutions and annulation:
a. Suzuki Coupling
Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the thiazole’s 5-position:
-
Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1)
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Substrate : 5-bromo-4-phenylthiazole derivative
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Product : 5-(pyridin-3-yl)-4-phenylthiazole-acrylonitrile hybrid
b. Electrophilic Halogenation
Bromination at the thiazole’s 5-position under mild conditions:
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Reagents : NBS (N-bromosuccinimide), CHCl₃, 25°C
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Product : 5-bromo-4-phenylthiazole derivative
Functionalization of the Dichlorophenylamino Group
The 2,5-dichlorophenylamino substituent undergoes selective modifications:
a. N-Alkylation
Reaction with alkyl halides in the presence of NaH:
-
Reagents : Methyl iodide, NaH, THF, 0°C → RT
-
Product : N-methyl-2,5-dichlorophenylamino analog
b. Acylation
Acetylation using acetic anhydride:
-
Conditions : Pyridine, 60°C, 2 h
-
Product : N-acetyl-2,5-dichlorophenylamino derivative
Photochemical and Thermal Rearrangements
The acrylonitrile backbone participates in [2+2] cycloadditions under UV light:
-
Conditions : UV irradiation (λ = 300 nm), benzene solvent
-
Product : Cyclobutane-fused thiazole derivative
Catalytic Hydrogenation
Selective reduction of the acrylonitrile’s double bond:
-
Catalyst : Pd/C (10%), H₂ (1 atm), ethanol
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Product : (Z)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)propanenitrile
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Product Features | Yield Range |
|---|---|---|---|
| Nucleophilic Addition | Thiols, NaOH, ethanol | Thiazolidine/imine formation | 72–85% |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Aryl-extended thiazoles | 60–75% |
| N-Alkylation | Alkyl halides, NaH | Alkylated amine derivatives | 55–70% |
| Photocycloaddition | UV light, benzene | Cyclobutane-thiazole hybrids | 40–50% |
Computational Insights into Reactivity
DFT studies reveal:
-
The acrylonitrile’s LUMO (-2.1 eV) localizes at the β-carbon, favoring nucleophilic attacks .
-
The thiazole ring’s electron-rich C5 position has a Fukui index (ƒ⁻) of 0.12, explaining its susceptibility to electrophilic substitution .
Stability Under Synthetic Conditions
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, ethanol) enhance reaction rates and yields .
- Catalysts : Piperidine or potassium carbonate improves selectivity for the E-isomer .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
Q. Example Data :
| Condition | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Thiazole formation | Ethanol | Piperidine | 68 | >95 | |
| Amine coupling | DMF | K2CO3 | 72 | 98 |
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
Basic Research Question
- 1H/13C NMR : Confirms substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
- HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 412.05) .
- X-ray Crystallography : Resolves stereochemistry (E-configuration confirmed by C=C bond geometry) .
How can researchers initially assess the biological activity of this compound, particularly in anticancer or antimicrobial contexts?
Basic Research Question
- Anticancer :
- MTT assay : Measure cytotoxicity (IC50) against cell lines (e.g., MCF-7, HeLa). Evidence reports IC50 values of 2.1–5.3 µM .
- Apoptosis assays : Flow cytometry for Annexin V/PI staining .
- Antimicrobial :
- Broth microdilution : Determine MIC against S. aureus (8 µg/mL) and E. coli (16 µg/mL) .
What strategies are recommended for structure-activity relationship (SAR) studies to enhance the compound's bioactivity?
Advanced Research Question
- Modify substituents :
- Electron-withdrawing groups (e.g., nitro on phenyl) enhance anticancer activity .
- Methoxy groups improve solubility but may reduce membrane permeability .
- Systematic testing : Compare analogues in standardized assays (Table 2).
Q. Example SAR Data :
| Compound Modification | IC50 (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2,5-Dichlorophenyl substituent | 2.1 | 8 | |
| 4-Methoxyphenyl variant | 5.3 | 16 |
How should contradictory reports on the compound's bioactivity across different studies be addressed methodologically?
Advanced Research Question
- Control variables :
- Cell line specificity : Test across multiple lines (e.g., A549 vs. HeLa) .
- Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs) .
- Validate with orthogonal assays : Combine apoptosis (caspase-3 activation) and proliferation (BrdU incorporation) assays .
What considerations are critical when transitioning from in vitro to in vivo efficacy studies for this compound?
Advanced Research Question
- Pharmacokinetics :
- Metabolic stability : Liver microsome assays to identify degradation pathways .
- Bioavailability : LogP >3 may necessitate prodrug formulations .
- Toxicity screening :
- Acute toxicity : Rodent studies to determine LD50.
- Genotoxicity : Ames test for mutagenicity .
How does the stereochemistry of the acrylonitrile moiety influence biological activity, and what methods ensure selective synthesis of the E-isomer?
Advanced Research Question
- Stereochemical impact : The E-isomer optimizes spatial alignment with target binding pockets (e.g., kinase active sites) .
- Stereoselective synthesis :
- Catalytic control : Use piperidine to favor E-configuration via kinetic control .
- Characterization : NOESY NMR or X-ray crystallography confirms geometry .
What advanced analytical approaches can elucidate the compound's metabolic stability and potential toxicity?
Advanced Research Question
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- In silico tools : Derek Nexus predicts hepatotoxicity risks (e.g., nitro group reduction).
- Reactive oxygen species (ROS) assays : Evaluate oxidative stress in HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
